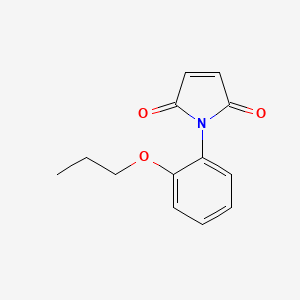

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2-propoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-9-17-11-6-4-3-5-10(11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVESLLWRVUDBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-propoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Alkyl Substituents : Aromatic substituents (e.g., chlorophenyl, phenylethyl) enhance lipophilicity and membrane permeability, which correlates with antimicrobial and cytotoxic activities . In contrast, ether-linked alkyl chains (e.g., propoxyphenyl) may improve aqueous solubility, critical for drug formulation.

- Functional Group Reactivity : Propargyl-substituted maleimides (e.g., compound 9 in ) are tailored for bioorthogonal reactions, while thiol-reactive maleimides (e.g., MI-1 in ) target cysteine residues in therapeutic proteins.

Physicochemical Properties

Substituents significantly alter solubility, stability, and reactivity:

Insights :

- The propoxyphenyl group’s ether bond may reduce crystallinity compared to halogenated derivatives, facilitating formulation in drug delivery systems .

Biological Activity

1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure characterized by a pyrrole ring and a propoxyphenyl substituent. Its molecular formula is C₁₃H₁₃N₁O₃, with a molecular weight of approximately 233.25 g/mol. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The structural configuration of this compound includes two carbonyl groups at the 2 and 5 positions of the pyrrole ring. This arrangement contributes to its reactivity and biological interactions. The presence of both aromatic and heterocyclic components enhances its potential as a bioactive compound.

Antimicrobial Properties

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. For instance, molecular docking studies suggest that this compound interacts effectively with COX enzymes, potentially leading to reduced inflammation.

Case Studies

- Cyclooxygenase Inhibition : A study focused on the synthesis and evaluation of various pyrrole derivatives including this compound reported promising results in inhibiting COX-2 activity. The compound demonstrated a significant selectivity index over COX-1, indicating its potential for therapeutic applications in conditions characterized by inflammation (e.g., arthritis) .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various pyrrole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Interaction Studies

Interaction studies using molecular docking techniques have elucidated the binding affinity of this compound with various biological targets. These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₃N₁O₃ | Antimicrobial; Anti-inflammatory |

| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁N₁O₃ | Moderate antimicrobial activity |

| 3-(benzo[d]thiazol-2-yl)-1H-pyrrole-2,5-dione | C₁₄H₉N₂OS | Strong COX-2 inhibitor |

Q & A

Q. What are the recommended methods for synthesizing 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction efficiency be optimized?

Synthesis typically involves the nucleophilic substitution of a propoxy group onto a phenylpyrroledione precursor. A common approach is to react maleic anhydride derivatives with 2-propoxyaniline under reflux in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). For optimization:

Q. How is the crystal structure of this compound resolved, and what software tools are critical for this process?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals using slow evaporation in solvents like ethanol or acetonitrile.

- Data collection with a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELXL .

- Analyze dihedral angles between the propoxyphenyl and pyrroledione moieties to assess planarity deviations (e.g., r.m.s. deviations <0.05 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., NMR for propoxy protons at δ 1.2–1.5 ppm; NMR for carbonyl signals at ~170 ppm) .

- FT-IR : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the electronic nature of the propoxyphenyl substituent influence the compound’s reactivity in Michael addition reactions?

The electron-donating propoxy group (-OPr) enhances the electrophilicity of the maleimide moiety, facilitating nucleophilic attacks. Computational studies (e.g., DFT) can quantify charge distribution:

- Calculate Fukui indices to identify reactive sites .

- Compare reaction rates with analogs (e.g., methoxy or fluoro substituents) to isolate electronic effects .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC values may arise from assay conditions or impurities. Mitigation strategies include:

- Standardize cell lines (e.g., A549 for NSCLC studies) and assay protocols (e.g., MTT vs. ATP-luminescence) .

- Validate compound stability under physiological conditions (e.g., HPLC monitoring in PBS at 37°C) .

- Use orthogonal assays (e.g., Western blotting for target protein inhibition) to confirm mechanism .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition profiles?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like MAP2K3 or IGF1R .

- Generate QSAR models using descriptors like logP, polar surface area, and H-bond acceptor count .

- Prioritize derivatives with balanced solubility (e.g., LogD <3) and metabolic stability (e.g., CYP450 screening) .

Q. What challenges arise in scaling up the synthesis of this compound for in vivo studies?

- Byproduct Formation : Optimize stoichiometry to minimize maleimide dimerization.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Stability : Store under inert atmosphere to prevent hydrolysis of the maleimide ring .

Methodological Notes

- Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning .

- Assay Design : Include positive controls (e.g., Erlotinib for kinase inhibition) to contextualize activity data .

- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in public repositories like Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.